5-[(3-fluorophenoxy)methyl]-N-[(1S)-2-hydroxy-1-phenylethyl]-1H-pyrazole-3-carboxamide
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Overview
Description
5-[(3-fluorophenoxy)methyl]-N-[(1S)-2-hydroxy-1-phenylethyl]-1H-pyrazole-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole ring, a fluorophenoxy group, and a hydroxy-phenylethyl group, making it a molecule of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-fluorophenoxy)methyl]-N-[(1S)-2-hydroxy-1-phenylethyl]-1H-pyrazole-3-carboxamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Fluorophenoxy Group: The fluorophenoxy group can be introduced via nucleophilic aromatic substitution, where a fluorophenol reacts with a suitable leaving group on the pyrazole ring.
Attachment of the Hydroxy-Phenylethyl Group: This step involves the reaction of the pyrazole derivative with a hydroxy-phenylethyl halide under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, forming ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl group in the carboxamide, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Introduction of various functional groups depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring and the fluorophenoxy group are key structural features that enable binding to these targets, potentially inhibiting their activity or modulating their function. The hydroxy-phenylethyl group may also play a role in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 5-[(3-chlorophenoxy)methyl]-N-[(1S)-2-hydroxy-1-phenylethyl]-1H-pyrazole-3-carboxamide
- 5-[(3-bromophenoxy)methyl]-N-[(1S)-2-hydroxy-1-phenylethyl]-1H-pyrazole-3-carboxamide
- 5-[(3-methylphenoxy)methyl]-N-[(1S)-2-hydroxy-1-phenylethyl]-1H-pyrazole-3-carboxamide
Uniqueness
The presence of the fluorophenoxy group in 5-[(3-fluorophenoxy)methyl]-N-[(1S)-2-hydroxy-1-phenylethyl]-1H-pyrazole-3-carboxamide imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its chlorinated, brominated, or methylated analogs. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
5-[(3-fluorophenoxy)methyl]-N-[(1S)-2-hydroxy-1-phenylethyl]-1H-pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O3/c20-14-7-4-8-16(9-14)26-12-15-10-17(23-22-15)19(25)21-18(11-24)13-5-2-1-3-6-13/h1-10,18,24H,11-12H2,(H,21,25)(H,22,23)/t18-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIUPNYZLVLMWGY-GOSISDBHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CO)NC(=O)C2=NNC(=C2)COC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](CO)NC(=O)C2=NNC(=C2)COC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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